
Norbaeocystin
Overview
Description
Norbaeocystin is a naturally occurring compound found in several species of psychedelic mushrooms. It is an analog of psilocybin and is present as a minor compound in most psilocybin mushrooms along with psilocin, psilocybin, aeruginascin, and baeocystin . Chemically, it is a tryptamine derivative with the molecular formula C10H13N2O4P . This compound was first isolated from Psilocybe baeocystis by Leung and Paul in 1968 .
Mechanism of Action
Target of Action
Norbaeocystin is a naturally occurring compound found in several species of psychedelic mushrooms . It is an analog of psilocybin, a well-known psychedelic compound .
Mode of Action
The exact mode of action of this compound is still under investigation. This suggests that its effects might be localized to the peripheral system rather than the central nervous system .
Biochemical Pathways
This compound is a tryptamine derivative, and its chemical structure is an indole consisting of a benzene ring and a pyrrole ring . It is an N-demethylated derivative of baeocystin (itself an N-demethylated derivative of psilocybin), and a phosphorylated derivative of 4-hydroxytryptamine . The latter is notable as a positional isomer of serotonin, which is 5-hydroxytryptamine
Pharmacokinetics
Result of Action
Some research suggests that when combined with psilocybin, this compound may amplify the effects of psilocybin . .
Action Environment
As a naturally occurring compound in psychedelic mushrooms, it is likely that factors such as the mushroom’s growth conditions could potentially influence the production and potency of this compound .
Biochemical Analysis
Biochemical Properties
Norbaeocystin plays a role in various biochemical reactions, particularly in the context of its interaction with enzymes and proteins involved in neurotransmitter pathways. It is known to interact with the enzyme PsiK, which is involved in the phosphorylation at the C4 position of tryptamine derivatives . Additionally, the methyltransferase PsiM shows a high selectivity for phosphorylated substrates like this compound . These interactions suggest that this compound may influence the synthesis and metabolism of other tryptamine derivatives, potentially affecting neurotransmitter levels and signaling.
Cellular Effects
This compound has been observed to influence various cellular processes, particularly those related to neurotransmission and synaptic plasticity. It affects cell signaling pathways by interacting with serotonin receptors, similar to other tryptamine derivatives . This interaction can lead to changes in gene expression and cellular metabolism, potentially altering the function of neurons and other cell types. Studies have shown that this compound can modulate the activity of synaptic proteins, which are crucial for maintaining synaptic strength and plasticity .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with serotonin receptors. This binding can lead to the activation or inhibition of various downstream signaling pathways, resulting in changes in gene expression and enzyme activity . This compound’s interaction with the PsiK enzyme suggests that it may also play a role in the phosphorylation of other tryptamine derivatives, further influencing their biochemical properties and effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained changes in synaptic protein levels and neurotransmitter metabolism, indicating potential long-term effects on cellular function . These findings suggest that this compound may have prolonged effects on neuronal activity and plasticity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance synaptic plasticity and neurotransmitter release . At higher doses, it can lead to adverse effects such as neurotoxicity and disruption of normal cellular function . These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to tryptamine metabolism. It interacts with enzymes such as PsiK and PsiM, which are involved in the phosphorylation and methylation of tryptamine derivatives . These interactions can affect metabolic flux and the levels of various metabolites, potentially influencing overall cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . This compound’s distribution within the brain and other tissues is crucial for its biochemical and pharmacological effects, as it determines the sites of action and potential therapeutic targets .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in synaptic vesicles and other neuronal structures, where it can modulate synaptic function and neurotransmitter release . These localization patterns are essential for understanding this compound’s role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of norbaeocystin involves several steps:
Synthesis of acyl chloride: This is achieved from 4-acetyoxyindole and oxalyl chloride.
Formation of ketoamides: Acyl chloride is reacted with N-benzylmethylamine or dibenzylamine to yield the desired ketoamides.
Reduction: The ketoamides are reduced using lithium aluminum hydride in tetrahydrofuran (THF) and 2-methyltetrahydrofuran.
Phosphorylation: This step involves sodium hydride, THF, and ortho-xylenyl phosphoryl chloride (o-XPCl).
Catalytic hydrogenolysis: This compound is obtained by catalytic hydrogenolysis using either palladium on carbon or a palladium hydroxide catalyst.
Industrial Production Methods: In 2020, researchers developed a biosynthetic method for creating this compound using genetically engineered Escherichia coli bacteria. The genes of the bacteria were altered to produce this compound as a byproduct while searching for a new production pathway for psilocybin .
Types of Reactions:
Reduction: The reduction of this compound typically involves catalytic hydrogenolysis.
Substitution: Substitution reactions can occur at the indole ring, although detailed studies are limited.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Lithium aluminum hydride in THF is commonly used for reduction.
Phosphorylation: Sodium hydride and ortho-xylenyl phosphoryl chloride are used for phosphorylation.
Major Products Formed:
Oxidation: Potential products include various oxidized derivatives of this compound.
Reduction: The primary product is the reduced form of this compound.
Substitution: Substituted derivatives of this compound, depending on the reagents used.
Scientific Research Applications
Norbaeocystin has several scientific research applications:
Chemistry: It is used as a reference compound in the study of psychedelic mushrooms and their alkaloids.
Biology: this compound is studied for its potential role in the biosynthesis of psilocybin and other related compounds.
Medicine: Research is ongoing to determine its potential therapeutic applications, particularly in mental health treatment.
Industry: This compound is being explored for its potential use in the production of psilocybin and other psychedelic compounds
Comparison with Similar Compounds
Psilocybin: A well-known psychedelic compound found in mushrooms.
Psilocin: The active metabolite of psilocybin.
Baeocystin: An N-demethylated derivative of psilocybin.
Norpsilocin: Another minor compound found in psychedelic mushrooms.
Aeruginascin: A compound structurally related to psilocybin
Comparison:
Psilocybin: Norbaeocystin is an analog of psilocybin but differs in its phosphate ester group attachment.
Psilocin: this compound is less studied compared to psilocin, which is known for its psychoactive effects.
Baeocystin: this compound is an N-demethylated derivative of baeocystin.
Norpsilocin: Both this compound and norpsilocin are minor compounds, but norpsilocin has been studied more recently.
Aeruginascin: Similar to this compound, aeruginascin is a minor compound with limited research
This compound’s uniqueness lies in its potential role in the biosynthesis of psilocybin and its possible influence on the gut microbiome, which could have implications for mental health treatment .
Properties
IUPAC Name |
[3-(2-aminoethyl)-1H-indol-4-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N2O4P/c11-5-4-7-6-12-8-2-1-3-9(10(7)8)16-17(13,14)15/h1-3,6,12H,4-5,11H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQGYCWFBVEAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OP(=O)(O)O)C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193769 | |
| Record name | 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21420-59-7 | |
| Record name | 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21420-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norbaeocystin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021420597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indol-4-ol, 3-(2-aminoethyl)-, 4-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601193769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORBAEOCYSTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8CA0W9FJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


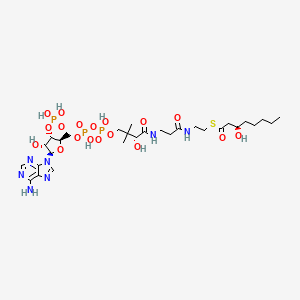
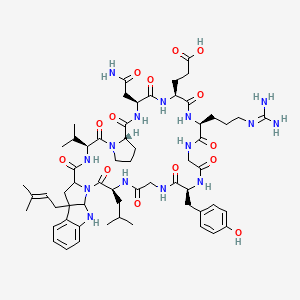
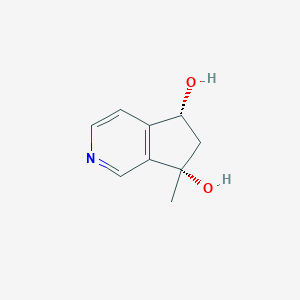
![[(1S,2S,3S,5S,8R,9S,13S,14S,15R)-13,14-dihydroxy-16,16-dimethyl-6-methylidene-7-oxo-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-3-yl] acetate](/img/structure/B1244535.png)


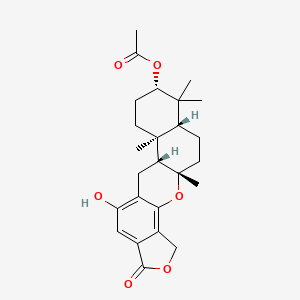
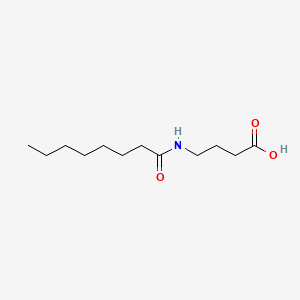
![2-((5R,6S,7R,8S)-8-acetamido-6,7-dihydroxy-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1244544.png)
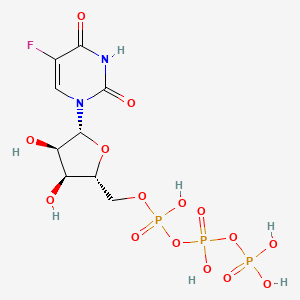
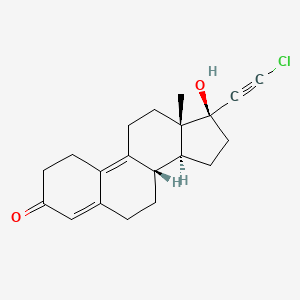
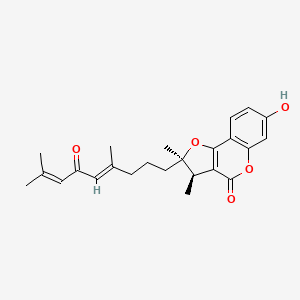
![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)
![3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one](/img/structure/B1244555.png)
